1-Bromo-3-methoxy-3-methylbutane
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Overview
Description
1-Bromo-3-methoxy-3-methylbutane is a chemical compound with the molecular formula C6H13BrO . It has a molecular weight of 181.07 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H13BrO/c1-6(2,8-3)4-5-7/h4-5H2,1-3H3 . This indicates that the molecule consists of a butane backbone with a bromine atom attached to the first carbon, a methoxy group (-OCH3) attached to the third carbon, and a methyl group (-CH3) also attached to the third carbon .Physical And Chemical Properties Analysis
This compound is a colorless liquid that is slightly soluble in water . It has a molecular weight of 181.07 . The vapors of this compound are heavier than air .Scientific Research Applications
Conformational Analysis
- Vibrational Circular Dichroism Studies : (S)-(+)-1-Bromo-2-methylbutane, a compound closely related to 1-Bromo-3-methoxy-3-methylbutane, has been analyzed using vibrational circular dichroism (VCD) techniques. This study revealed that the compound exists in several conformations influenced by bromine substitution, offering insights into the conformational properties of bromoalkanes (Wang et al., 2002).
Chemical Decomposition and Reactions
- Thermal Decomposition : The thermal decomposition of 1-bromo-2-methylbutane, a related compound, varies under different conditions like atmospheric pressure, and the presence of oxygen and hydrogen bromide, demonstrating the complexity of reactions involving bromoalkanes (Hargreaves et al., 2007).
Solvolysis Studies
- Nucleophilic Solvent Participation : Research on the solvolysis of various tertiary bromoalkanes, including compounds structurally similar to this compound, highlights the significant nucleophilic solvent participation and the influence of bromine in these reactions (Liu et al., 2009).
Fire Extinguishing Applications
- Use in Fire Extinguishing Mixtures : Compounds like 1-bromo-1-propane, closely related to the target chemical, have been evaluated for their fire extinguishing abilities, indicating potential applications in safety and firefighting technologies (Zou et al., 2001).
Spectroscopy and Conformation Studies
- Vibrational Analysis : Studies on branched-chain alkyl bromides, including 1-bromo-3-methylbutane, provide detailed insights into their liquid and solid-state spectroscopic properties and conformations, which are essential for understanding their chemical behavior (Crowder & Jalilian, 1977).
Environmental Chemistry
- Reactions with OH Radicals : Research involving 3-methoxy-3-methyl-1-butanol, which shares structural similarities with this compound, discusses its reaction with OH radicals and the resulting products, highlighting important aspects of atmospheric chemistry (Aschmann et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
1-Bromo-3-methoxy-3-methylbutane is a chemical compound with the molecular formula C6H13BrO . .
Mode of Action
It is known that brominated compounds like this can undergo elimination reactions via the e2 mechanism . In such reactions, a base abstracts a proton from the carbon adjacent to the carbon-bromine bond, leading to the formation of a double bond and the release of a bromide ion .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the presence of a base is necessary for this compound to undergo an E2 elimination reaction . Furthermore, the compound’s stability and reactivity could be influenced by factors such as temperature, pH, and the presence of other chemicals in the environment.
properties
IUPAC Name |
1-bromo-3-methoxy-3-methylbutane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BrO/c1-6(2,8-3)4-5-7/h4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCZVEFRWYFZIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCBr)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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